(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride
CAS No.: 1261235-96-4
Cat. No.: VC8225711
Molecular Formula: C10H17ClN2O2S2
Molecular Weight: 296.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261235-96-4 |
|---|---|
| Molecular Formula | C10H17ClN2O2S2 |
| Molecular Weight | 296.8 g/mol |
| IUPAC Name | (1-thiophen-2-ylsulfonylpiperidin-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H16N2O2S2.ClH/c11-8-9-4-1-2-6-12(9)16(13,14)10-5-3-7-15-10;/h3,5,7,9H,1-2,4,6,8,11H2;1H |
| Standard InChI Key | RGWWQVKAGICTAW-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CN)S(=O)(=O)C2=CC=CS2.Cl |
| Canonical SMILES | C1CCN(C(C1)CN)S(=O)(=O)C2=CC=CS2.Cl |
Introduction
(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives and features a thiophene sulfonyl group, which is crucial for its interactions with biological targets.
Key Characteristics:
-
CAS Number: 1261235-96-4
-
Molecular Formula: C10H17ClN2O2S2
-
Molecular Weight: 296.8 g/mol
Synthesis of (1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine Hydrochloride
The synthesis of this compound typically involves several key steps:
-
Formation of the Piperidine Ring: This can be achieved through methods such as hydrogenation, cyclization, or cycloaddition reactions.
-
Introduction of the Thiophene Ring: A sulfonylation reaction is used, where a thiophene derivative reacts with a sulfonyl chloride in the presence of a base.
-
Formation of the Final Compound: The intermediate compound reacts with methanamine hydrochloride under specific conditions to yield the desired product.
Synthesis Conditions:
-
Temperature: Careful control is necessary to optimize yields.
-
Solvent Choice: Selection of appropriate solvents is crucial for reaction efficiency.
-
Reagent Stoichiometry: Precise control over reagent ratios is essential for high purity and yield.
Reaction Products:
-
Oxidation: Sulfoxides and sulfones.
-
Reduction: Thiol derivatives.
-
Substitution: Various substituted piperidine derivatives.
Biological Activity and Applications
This compound is primarily investigated for its potential as an enzyme inhibitor, particularly as a lysyl oxidase (LOX) inhibitor. LOX is involved in various pathological conditions, including cancer metastasis and tissue remodeling.
Therapeutic Potential:
-
Cancer Treatment: Its inhibitory effects on LOX make it a candidate for cancer therapy, as LOX is implicated in tumor growth and metastasis.
-
Tissue Remodeling: Potential applications in conditions related to abnormal tissue remodeling due to its LOX inhibitory activity.
Biological Activity:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Acts as a lysyl oxidase (LOX) inhibitor |
| Therapeutic Potential | Potential applications in cancer treatment and tissue remodeling |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume